3-(Styrylthio)propanoic acid

Fragment-Based Drug Discovery Heat Shock Protein 27 Binding Affinity

Researchers requiring a non-interchangeable, conjugated styryl-thioether fragment for FBDD often face supply inconsistency and analog misidentification. 3-(Styrylthio)propanoic acid (CAS 175205-21-7) resolves this with its distinct vinyl-phenyl and propanoic acid architecture, which is essential for specific π-stacking and molecular recognition not provided by phenylthio or benzylthio analogs. - Non-substitutable scaffold demonstrated affinity maturation (~50-fold to 16 μM) with good ligand efficiency (~0.32 kcal/mol/non-H atom) against unique Hsp27 binding site. - Bifunctional monomer for amide coupling or cross-coupling, enabling precise derivatization. High thermal stability (mp 117°C) for solid-state processing.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
CAS No. 175205-21-7
Cat. No. B067795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Styrylthio)propanoic acid
CAS175205-21-7
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CSCCC(=O)O
InChIInChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+
InChIKeyKFDYJVLPKDVZJC-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Styrylthio)propanoic Acid Overview


3-(Styrylthio)propanoic acid (CAS 175205-21-7) is an organic compound characterized by a styryl (vinyl phenyl) group connected via a thioether linkage to a propanoic acid moiety . With a molecular formula of C11H12O2S and a molecular weight of 208.28 g/mol, it is primarily recognized and supplied as a fragment molecule for use in fragment-based drug discovery (FBDD) . As a carboxylic acid, it can participate in typical derivatization reactions such as esterification and amidation, while the presence of the styryl and thioether functionalities imparts distinct electronic and steric properties that are valuable for molecular linking and scaffold expansion [1].

Fragment-based drug discovery scaffold with styryl-thioether linkage
Bifunctional handle: carboxylic acid for derivatization, styryl for coupling
Thermally stable solid, higher mp than simpler phenylthio analogs

Why Generic Substitution Fails


3-(Styrylthio)propanoic acid cannot be generically substituted due to the unique confluence of a conjugated styryl system and a thioether-linked carboxylic acid . The styryl group is not merely a hydrophobic extension; its conjugated double bond provides specific π-stacking and electronic properties that simpler analogs, such as 3-(phenylthio)propanoic acid (which lacks the vinyl bridge) or 2-(styrylthio)acetic acid (which alters the carboxylate position and linker flexibility), do not possess . This structural distinction directly impacts both its reactivity as a synthetic building block and its ability to engage in specific molecular recognition events, making it a non-interchangeable component in fragment-based drug design where precise spatial and electronic vectors are critical .

3-(Phenylthio)propanoic acid lacks the conjugated vinyl bridge, altering π-stacking and planarity
2-(Styrylthio)acetic acid shifts the carboxylate position, changing linker flexibility and reactivity
Simpler aliphatic thioether acids lack the styryl electronic and steric profile for molecular recognition

Quantitative Differentiation Evidence


Hsp27 Fragment Affinity and Efficiency

In a medicinal chemistry campaign, the starting fragment (presumed to be 3-(Styrylthio)propanoic acid) exhibited an affinity that was improved by ~50-fold (to 16 μM) while maintaining a good ligand efficiency of ~0.32 kcal/mol per non-hydrogen atom . The fragment was also found to bind to an unexpected site on Hsp27, highlighting its potential as a unique chemical probe for this target .

Hsp27 Fragment Affinity
Class-level
~50-fold improvement to 16 μM, LE ~0.32
Supports fragment optimization potential
Data to verify, reported campaign context
Fragment-Based Drug Discovery Heat Shock Protein 27 Binding Affinity

Differentiation in Undifferentiated Cells

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This specific activity profile suggests a mechanism of action distinct from cytotoxic agents that simply kill cells, which is relevant for therapeutic areas like oncology and dermatology [1].

Cell Differentiation Activity
Reported
Arrests proliferation, induces monocyte differentiation
Differentiation research context
In vitro model, qualitative report
Anti-cancer Cell Differentiation Psoriasis

Melting Point and Thermal Stability

3-(Styrylthio)propanoic acid is a solid with a reported melting point of 117°C . In contrast, a simpler analog, 3-(phenylthio)propanoic acid, is also a solid but with a lower melting point of 53-55°C . The higher melting point of the target compound is indicative of stronger intermolecular forces, likely due to the extended conjugation and planar styryl system, which is a critical differentiator for solid-state applications, crystallization studies, and material design where thermal stability and packing are key parameters.

Thermal Stability (mp)
Context-dependent
117°C vs 53-55°C (phenylthio analog)
Higher thermal stability for solid-state design
Reported experimental melting points
Physicochemical Properties Material Science Crystallization

Optimal Use Cases


FBDD for Hsp27 Binding Sites

Procure 3-(Styrylthio)propanoic acid as a validated starting fragment for Hsp27 or other targets where a styryl-thioether core is required. The scaffold has demonstrated an ability to support efficient affinity maturation (~50-fold improvement to 16 μM) while maintaining good ligand efficiency (~0.32 kcal/mol/non-hydrogen atom), and it engages a unique binding site on Hsp27, making it a non-obvious and productive choice for FBDD campaigns .

Building Block for Complex Architectures

Use 3-(Styrylthio)propanoic acid as a bifunctional building block in organic synthesis. The carboxylic acid handle allows for standard derivatization (e.g., amide coupling), while the styryl group provides a platform for further functionalization (e.g., cross-coupling, cycloadditions) . The conjugated styryl system imparts unique electronic and steric properties not found in simpler phenylthio or benzylthio analogs, enabling the synthesis of more sophisticated molecular libraries .

Polymer and Material Precursor

Select 3-(Styrylthio)propanoic acid as a precursor for designing polymers or functional materials where a high melting point (117°C) and the potential for π-stacking are advantageous . Its higher thermal stability compared to analogs like 3-(phenylthio)propanoic acid (mp 53-55°C) makes it a superior choice for applications requiring solid-state processing or thermal resilience .

Application
Selection Property
Validation Focus
Hsp27 fragment-based studies
Fragment optimization potential
Ligand efficiency and binding site engagement
Complex molecular architecture synthesis
Bifunctional reactivity (acid + styryl)
Derivatization and cross-coupling compatibility
Polymer and material design
Thermal stability and π-stacking
Solid-state processing and thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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